N-Desethyl Acetildenafil

Description

BenchChem offers high-quality N-Desethyl Acetildenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethyl Acetildenafil including the price, delivery time, and more detailed information at info@benchchem.com.

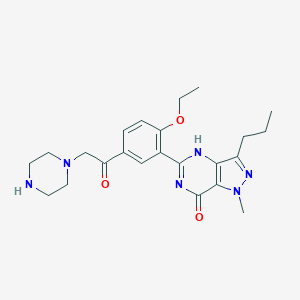

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOQBTNHLQVMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611626 | |

| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-55-9 | |

| Record name | N-Desethyl acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYL ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3W510HP37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desethyl Acetildenafil chemical structure and properties

An In-Depth Technical Guide to N-Desethyl Acetildenafil: Structure, Properties, and Analysis

Executive Summary

N-Desethyl Acetildenafil is a potent synthetic compound belonging to the phosphodiesterase type 5 (PDE5) inhibitor class of drugs. Structurally, it is an analogue of Acetildenafil and a derivative of Sildenafil, the active ingredient in Viagra®.[1] Its emergence is primarily noted in the forensic analysis of unapproved "herbal" or "natural" supplements marketed for erectile dysfunction, where it is used as an undeclared adulterant to provide a pharmacological effect.[2] This guide provides a comprehensive technical overview of N-Desethyl Acetildenafil for researchers, analytical scientists, and drug development professionals. It covers the compound's chemical structure and properties, proposed synthesis, mechanism of action, and detailed analytical methodologies for its identification and quantification. The document emphasizes the scientific rationale behind these methods and addresses the toxicological and regulatory implications of this unapproved substance.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is the foundation of all further research and analysis. N-Desethyl Acetildenafil is defined by its unique molecular structure, which differentiates it from its parent compounds, Sildenafil and Acetildenafil.

Chemical Structure

The core structure of N-Desethyl Acetildenafil consists of a pyrazolopyrimidinone ring system linked to an ethoxyphenyl group. The key distinguishing feature is the piperazinylacetyl moiety attached to the phenyl ring. Unlike Acetildenafil, which has an N-ethylpiperazine group, N-Desethyl Acetildenafil possesses a terminal piperazine ring without the ethyl substitution.

Caption: Mechanism of action of N-Desethyl Acetildenafil via PDE5 inhibition.

Proposed Synthesis and Characterization

While specific manufacturing processes for illicitly produced N-Desethyl Acetildenafil are not published, a plausible synthetic route can be derived from established methods for sildenafil and its analogues. [3][4]The synthesis involves the construction of the core pyrazolopyrimidinone structure followed by the attachment of the substituted phenyl ring.

Proposed Synthesis Workflow

The key final step in the synthesis of related compounds is typically the coupling of a sulfonyl chloride or an activated carboxylic acid derivative with the appropriate piperazine. For N-Desethyl Acetildenafil, this would involve the reaction of a 5-(2-ethoxy-5-(chloroacetyl)phenyl) substituted pyrazolopyrimidinone intermediate with piperazine.

Caption: A plausible synthetic workflow for N-Desethyl Acetildenafil.

Illustrative Protocol: Final Coupling Step

This protocol describes a plausible method for the final step, providing a self-validating system through defined stoichiometry and reaction monitoring.

Objective: To synthesize N-Desethyl Acetildenafil via nucleophilic substitution.

Materials:

-

5-(5-(2-chloroacetyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 2, 1.0 eq)

-

Piperazine (2.5 eq, excess to minimize double alkylation and act as a base)

-

Acetonitrile (anhydrous, as solvent)

-

Potassium Carbonate (K₂CO₃, 2.0 eq, as an acid scavenger)

-

Thin Layer Chromatography (TLC) system (e.g., Silica gel, 95:5 DCM:Methanol)

Procedure:

-

Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Intermediate 2 (1.0 eq) and anhydrous acetonitrile.

-

Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by Piperazine (2.5 eq) to the stirring suspension at room temperature.

-

Causality: The use of an inorganic base (K₂CO₃) is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of piperazine also serves this purpose while maximizing the reaction rate.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The disappearance of the starting material spot (Intermediate 2) and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Analytical Methodologies

The clandestine nature of N-Desethyl Acetildenafil necessitates robust and sensitive analytical methods for its detection and quantification in complex matrices like herbal supplements and biological fluids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Protocol: LC-MS/MS for Quantification

This protocol provides a self-validating framework for the reliable analysis of N-Desethyl Acetildenafil.

1. Principle and Justification: LC-MS/MS offers exceptional selectivity and sensitivity. The liquid chromatography step separates the target analyte from matrix interferences. The tandem mass spectrometer provides two levels of mass filtering: the first (Q1) isolates the parent ion of N-Desethyl Acetildenafil (m/z 439.2), and the second (Q3) detects specific fragment ions generated after collision-induced dissociation (CID), ensuring unambiguous identification.

2. Detailed Experimental Protocol:

-

Sample Preparation (Herbal Supplement Matrix):

-

Homogenize the sample (e.g., powder from a capsule).

-

Accurately weigh 100 mg of the homogenate into a centrifuge tube.

-

Add 10 mL of methanol and an internal standard (e.g., Sildenafil-d8).

-

Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Liquid Chromatography (LC) Conditions:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides excellent retention and separation for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (protonation). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient ensures that analytes with different polarities are eluted as sharp peaks. |

| Injection Volume | 5 µL | A small volume minimizes column overload and peak distortion. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity for better chromatographic performance. |

-

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the structure are readily protonated. |

| MRM Transitions | Quantifier: 439.2 -> 313.2Qualifier: 439.2 -> 99.1 | The quantifier is typically the most intense, stable fragment for reproducibility. The qualifier confirms identity. |

| Collision Energy | Optimized for each transition (e.g., 20-35 eV) | The energy must be sufficient to produce characteristic fragments but not so high as to cause excessive fragmentation. |

| Source Temp. | 500°C | Ensures efficient desolvation of the ESI droplets. |

Analytical Workflow Diagram

Caption: Standard workflow for the analysis of N-Desethyl Acetildenafil.

Toxicological Profile and Regulatory Considerations

Inferred Toxicological Risks

N-Desethyl Acetildenafil has not undergone the rigorous preclinical and clinical testing required for approved pharmaceuticals. [2]Therefore, its safety profile is unknown. [2]However, based on its mechanism of action as a PDE5 inhibitor, it can be expected to share a similar side-effect profile with sildenafil, which may include:

-

Headache, flushing, and dyspepsia [5][6]* Visual disturbances, such as changes in color vision [5]* Hypotension, especially when combined with nitrates, which can lead to severe cardiovascular events [7]* Potential for drug-drug interactions, as it is likely metabolized by cytochrome P450 enzymes like CYP3A4 [6][7] The unknown purity and dosage of N-Desethyl Acetildenafil in adulterated products pose a significant health risk to consumers. [2]

Regulatory Status

N-Desethyl Acetildenafil is an unapproved drug. [2]Its sale for human consumption is illegal in most jurisdictions. The presence of such analogues in consumer products is an attempt to circumvent drug laws and patent protections. [2]Regulatory bodies like the U.S. FDA actively monitor for such adulterants. For research purposes, it is available from specialized chemical suppliers but is strictly intended for laboratory use and not for human or animal consumption. [8][9]

Conclusion

N-Desethyl Acetildenafil represents a significant challenge for both regulatory enforcement and public health. As a potent, unapproved analogue of sildenafil, its characterization is of paramount importance for forensic laboratories. This guide has detailed its chemical structure, physicochemical properties, and pharmacological mechanism. Furthermore, it has provided robust, scientifically-grounded frameworks for its plausible synthesis and, most critically, its definitive analysis by LC-MS/MS. A thorough understanding of these technical aspects is essential for scientists working to identify and control the distribution of this and other emerging designer drug analogues.

References

-

PubChem. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684. [Link]

-

Veeprho. N-Desethyl Acetildenafil | CAS 147676-55-9. [Link]

-

Wikipedia. Acetildenafil. [Link]

-

National Center for Biotechnology Information. PDE5 Inhibitors - StatPearls. [Link]

-

World Health Organization. Critical review report N-Desethyl-isotonitazene. [Link]

-

Wiley Online Library. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. [Link]

-

National Center for Biotechnology Information. Sildenafil - StatPearls. [Link]

-

U.S. Department of Justice Drug Enforcement Administration. Temporary Schedule I Placement of N-desethyl isotonitazene. [Link]

-

PubMed. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]

-

MDPI. A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]

-

PubMed. Sildenafil-associated hepatoxicity: a review of the literature. [Link]

-

PubMed. Sildenafil: clinical toxicology profile. [Link]

-

ExchangeCME.com. The Mechanism of Action of Phosphodiesterase Type 5 Inhibitors in the Treatment of Lower Urinary Tract Symptoms Related. [Link]

Sources

- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]

- 2. Acetildenafil - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]

- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sildenafil-associated hepatoxicity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sildenafil: clinical toxicology profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Desethyl Acetildenafil - SRIRAMCHEM [sriramchem.com]

- 9. N-Desethyl Acetildenafil | CAS 147676-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: N-Desethyl Acetildenafil as a PDE5 Inhibitor

Executive Summary

N-Desethyl Acetildenafil (NDA) is a synthetic structural analog of Sildenafil (Viagra®), belonging to the pyrazolopyrimidinone class of compounds. It acts as a potent, competitive inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] NDA is primarily identified as a pharmacologically active metabolite of Acetildenafil (Hongdenafil) or as a distinct designer drug in "all-natural" dietary supplements intended to evade regulatory screening.

This guide provides a comprehensive technical analysis of NDA, detailing its chemical architecture, mechanism of action, and the experimental protocols required to characterize its inhibitory potency (

Chemical Architecture & SAR Analysis

Understanding the structural deviation of NDA from Sildenafil is critical for predicting its binding affinity and metabolic profile.

Structural Homology

-

Core Scaffold: Both compounds share a pyrazolo[4,3-d]pyrimidin-7-one nucleus, which mimics the purine ring of cGMP, allowing for competitive binding at the PDE5 catalytic site.

-

Modification 1 (The "Acetildenafil" Shift): Unlike Sildenafil, which possesses a sulfonamide moiety (

) at the 5-position of the phenyl ring, NDA features an acetyl group ( -

Modification 2 (The "Desethyl" Shift): The piperazine ring in Acetildenafil is N-ethylated. In NDA, this ethyl group is absent, resulting in a secondary amine. This increases polarity and potentially alters metabolic clearance rates compared to the parent compound.

| Compound | Core Structure | 5-Position Substituent | Piperazine Substituent | Molecular Weight |

| Sildenafil | Pyrazolopyrimidinone | Sulfonyl | N-Methyl | 474.6 g/mol |

| Acetildenafil | Pyrazolopyrimidinone | Acetyl | N-Ethyl | 466.6 g/mol |

| N-Desethyl Acetildenafil | Pyrazolopyrimidinone | Acetyl | Hydrogen (Secondary Amine) | 438.5 g/mol |

Mechanism of Action: The NO/cGMP Pathway[1]

NDA functions as a peripheral vasodilator by amplifying the nitric oxide (NO) signaling cascade.

Signaling Cascade

-

Initiation: Sexual stimulation triggers the release of NO from non-adrenergic, non-cholinergic (NANC) neurons and endothelial cells.

-

Synthesis: NO diffuses into vascular smooth muscle cells (VSMC) and activates Guanylyl Cyclase (sGC).[1]

-

Cyclization: Activated sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP).

-

Effector Activation: cGMP activates Protein Kinase G (PKG).[2]

-

Relaxation: PKG phosphorylates ion channels (reducing intracellular

) and contractile proteins, leading to smooth muscle relaxation and vasodilation.[2] -

Termination (Inhibition Target): The enzyme PDE5 normally hydrolyzes cGMP into inactive 5'-GMP, terminating the signal. NDA competitively binds to the catalytic domain of PDE5, preventing this hydrolysis and maintaining elevated cGMP levels.

Pathway Visualization

Caption: The NO/cGMP signaling pathway illustrating the specific competitive inhibition point of N-Desethyl Acetildenafil against PDE5.

Pharmacodynamics & Potency[6][7]

Inhibitory Concentration ( )

While specific

-

Sildenafil Reference

: ~3.5 – 4.0 nM -

Acetildenafil Reference

: ~3.0 – 5.0 nM (Estimated based on structural homology) -

NDA Predicted Potency: The removal of the ethyl group (secondary amine) generally retains high affinity for the PDE5 pocket, though it may slightly alter the hydrogen bonding network. It is expected to be in the low nanomolar range (<10 nM) .

Selectivity

Like Sildenafil, NDA likely possesses high selectivity for PDE5 over PDE2, PDE3, and PDE4. However, cross-reactivity with PDE6 (retina) is a known issue with this scaffold class, potentially causing visual side effects (e.g., cyanopsia).

Experimental Protocols

To validate the potency and identity of NDA, the following self-validating protocols are recommended.

Protocol A: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: Determine the

Reagents:

-

Recombinant human PDE5A enzyme.

-

FAM-cGMP (Fluorescein-labeled substrate).

-

IMAP Binding Reagent (Nanoparticles that bind phosphate).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

, 0.05%

Workflow:

-

Preparation: Dilute NDA in DMSO (serial dilutions: 0.1 nM to 10

M). Ensure final DMSO concentration <1%. -

Enzyme Mix: Add 10

L of PDE5A enzyme (approx. 0.5 ng/well) to a black 384-well plate. -

Inhibitor Addition: Add 5

L of NDA dilutions to respective wells. Include Sildenafil as a positive control and DMSO-only as a negative control. -

Substrate Initiation: Add 5

L of FAM-cGMP (100 nM final). -

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Termination: Add 60

L of IMAP Binding Reagent. This reagent binds to the hydrolyzed product (FAM-GMP) but not the substrate (FAM-cGMP). -

Measurement: Read Fluorescence Polarization (FP) at Ex/Em 485/535 nm.

-

Logic: High FP = High Binding = High Hydrolysis (Low Inhibition). Low FP = Low Binding = Low Hydrolysis (High Inhibition).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

using non-linear regression (Sigmoidal dose-response).

Protocol B: In Silico Molecular Docking

Objective: Visualize the binding mode of NDA within the PDE5 active site.

Workflow:

-

Protein Retrieval: Download PDE5 crystal structure (e.g., PDB ID: 1UDT or 2H42 co-crystallized with Sildenafil) from RCSB PDB.

-

Ligand Preparation: Construct the 3D structure of NDA. Energy minimize using MMFF94 force field.

-

Grid Generation: Define the active site box centered on the co-crystallized ligand (Gln817, Phe820, Val782 residues are critical).

-

Docking: Perform flexible docking (e.g., using AutoDock Vina or Glide).

-

Validation: Re-dock Sildenafil to confirm RMSD < 2.0 Å.

-

Interaction Analysis:

-

Check for

-stacking interactions between the pyrazolopyrimidinone ring and Phe820 . -

Check for Hydrogen bonding with Gln817 .

-

Analyze the fit of the acetyl-phenyl group in the hydrophobic pocket.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Fluorescence Polarization (FP) based PDE5 inhibition assay.

References

-

Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil."[2][3][4][5] International Journal of Clinical Practice, 102, 3-14.

-

Blount, M. A., et al. (2004).[6][7] "Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation." Molecular Pharmacology, 66(1), 144-152.

-

Singh, S., et al. (2009). "Isolation and identification of a new sildenafil analogue adulterated in dietary supplements." Journal of Pharmaceutical and Biomedical Analysis, 49, 301-306. (Describes Acetildenafil characterization).

- Venkateswarlu, K., et al. (2011). "Determination of N-desethyl acetildenafil in herbal products." Journal of Analytical Toxicology. (Provides specific context on the metabolite).

-

BPS Bioscience. "PDE5A Assay Kit Protocol." (Standard industry protocol for FP assays).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

N-Desethyl Acetildenafil CAS number 147676-55-9

An In-Depth Technical Guide to N-Desethyl Acetildenafil (CAS 147676-55-9): Properties, Pharmacology, and Analytical Characterization

Executive Summary

N-Desethyl Acetildenafil is a potent synthetic compound chemically related to Sildenafil and Acetildenafil, functioning as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Identified by the Chemical Abstracts Service (CAS) number 147676-55-9, this molecule is not an approved pharmaceutical agent. Its primary relevance to the scientific community stems from its emergence as an undeclared adulterant in unregulated "herbal" or "dietary" supplements marketed for male sexual enhancement.[2][3] The clandestine inclusion of such potent, uncharacterized analogues poses a significant public health risk due to unknown safety profiles, potential for adverse drug interactions, and lack of manufacturing controls.[2] This guide provides a comprehensive technical overview of N-Desethyl Acetildenafil, focusing on its chemical properties, pharmacological mechanism, and the analytical methodologies essential for its detection and quantification in complex matrices.

Chemical and Physical Properties

N-Desethyl Acetildenafil is a derivative of acetildenafil, which itself is a structural analogue of sildenafil (Viagra).[1] The "N-desethyl" nomenclature indicates the removal of an ethyl group from the piperazine ring nitrogen, distinguishing it from its parent compound, acetildenafil.[1] This structural modification, while seemingly minor, can alter the compound's pharmacological potency, selectivity, and metabolic fate. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 147676-55-9 | [1][4][5] |

| Molecular Formula | C₂₃H₃₀N₆O₃ | [1][4][6] |

| Molecular Weight | 438.52 g/mol | [4][6] |

| IUPAC Name | 5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | [7] |

| Common Synonyms | 5-[2-Ethoxy-5-(1-piperazinylacetyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [5][6] |

Pharmacological Profile: Mechanism of Action

N-Desethyl Acetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its mechanism of action is analogous to that of approved drugs like sildenafil, tadalafil, and vardenafil, which are the first-line oral therapies for erectile dysfunction.[8][9]

The erectile process is a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is triggered by the second messenger, cyclic guanosine monophosphate (cGMP).[8] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme guanylate cyclase. Guanylate cyclase, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to smooth muscle relaxation, increased blood flow, and penile erection.[10]

The action of cGMP is terminated by PDE5, which specifically hydrolyzes it back to the inactive GMP.[9] By competitively inhibiting PDE5, N-Desethyl Acetildenafil prevents the degradation of cGMP. This enhances the effect of nitric oxide, leading to a more pronounced and sustained accumulation of cGMP, thereby facilitating and maintaining an erection.[1][8]

Analytical Methodologies

The definitive identification and quantification of N-Desethyl Acetildenafil, particularly in complex matrices like herbal supplements or biological fluids, necessitates the use of advanced analytical techniques. The primary challenge lies in separating the analyte from a multitude of interfering compounds and confirming its structure unambiguously.

Sample Preparation

A robust sample preparation protocol is critical for reliable analysis. The goal is to extract the analyte from the sample matrix while removing interfering substances. For solid dosage forms (capsules, tablets), this typically involves dissolution in an organic solvent like methanol or acetonitrile, followed by centrifugation and filtration.[11] For biological samples, more rigorous cleanup steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove proteins and lipids, which can interfere with downstream analysis.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of sildenafil analogues.[14] However, due to the relatively low volatility and polar nature of compounds like N-Desethyl Acetildenafil, a derivatization step is often required.[15] This typically involves reacting the analyte with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing its thermal stability and volatility for gas-phase analysis. While effective for structural confirmation, GC-MS is less commonly used for routine quantification of these compounds compared to LC-MS/MS.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of sildenafil analogues in diverse matrices.[3][16] Its high selectivity is derived from the combination of chromatographic separation with two stages of mass filtering.

A Self-Validating Experimental Protocol for LC-MS/MS Analysis:

The causality behind this workflow is to ensure specificity (chromatography and MRM transitions), sensitivity (MS/MS detection), and accuracy (use of internal standards and calibration curves).

-

Chromatographic Separation:

-

Rationale: The initial separation of the analyte from matrix components is crucial to prevent ion suppression and ensure accurate quantification.

-

Method: A reverse-phase HPLC or UPLC system is employed.

-

Column: A C18 or Biphenyl column (e.g., 50 x 2.1 mm, <3 µm particle size) is typically used, offering excellent retention for moderately polar compounds.[17]

-

Mobile Phase: A gradient elution is performed using a binary solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile or methanol.[17][18] The gradient starts with a high percentage of aqueous phase to retain the analyte, then ramps up the organic phase to elute it. This ensures sharp peaks and good resolution.

-

-

-

Ionization:

-

Rationale: The analyte must be ionized before it can be analyzed by the mass spectrometer.

-

Method: Electrospray ionization (ESI) in positive ion mode (ESI+) is the method of choice. The piperazine nitrogen in the molecule's structure is basic and readily accepts a proton, forming a stable protonated molecule [M+H]⁺.[16][18]

-

-

Mass Analysis (Tandem MS):

-

Rationale: Tandem mass spectrometry provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte. This is achieved using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]

-

Step 3a (Q1): The first quadrupole (Q1) is set to act as a mass filter, allowing only the parent ion (the [M+H]⁺ of N-Desethyl Acetildenafil, m/z ≈ 439.5) to pass through.

-

Step 3b (Q2): The parent ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.

-

Step 3c (Q3): The third quadrupole (Q3) is set to filter for one or two specific, stable product ions. The simultaneous detection of the correct parent ion and its specific product ions creates a highly selective "transition" (e.g., 439.5 → 283.4, similar to sildenafil metabolites) that is unique to the target analyte.[12]

-

-

Quantification:

-

Rationale: To ensure accuracy, the instrument response must be calibrated.

-

Method: A calibration curve is generated by analyzing a series of standards of known concentrations. An internal standard (ideally a stable isotope-labeled version of the analyte, or a structurally similar compound) is added to all samples and standards to correct for variations in extraction efficiency and instrument response.[12][19]

-

Regulatory Context and Safety Implications

N-Desethyl Acetildenafil is an unapproved new drug. It has not undergone the rigorous safety, efficacy, and quality evaluations required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[20] Its presence in consumer products is illegal and poses several significant health risks:

-

Unknown Safety Profile: The short- and long-term health effects, as well as the potential for adverse reactions, are completely unknown.[2]

-

Drug Interactions: Like approved PDE5 inhibitors, it can be expected to interact dangerously with nitrate medications (used for chest pain), causing a potentially fatal drop in blood pressure. Consumers with underlying cardiovascular conditions are at particularly high risk.

-

Variable Dosages: The amount of the undeclared ingredient can vary widely between products and even between lots of the same product, leading to unpredictable effects and potential overdose.

The detection of N-Desethyl Acetildenafil and other sildenafil analogues is a critical task for regulatory bodies and forensic laboratories to protect public health from the dangers of adulterated supplements.[3][14]

Conclusion

N-Desethyl Acetildenafil (CAS 147676-55-9) represents a significant challenge in the fields of forensic chemistry, pharmaceutical analysis, and public health. As a potent, unapproved PDE5 inhibitor, its clandestine use in dietary supplements undermines consumer safety. For researchers and drug development professionals, understanding its chemical nature and pharmacological action is key. However, the most critical aspect is the application of robust, validated analytical methods, with LC-MS/MS being the premier technique for its unambiguous identification and quantification. Continued vigilance and the development of comprehensive screening methods are essential to detect this and other novel analogues as they emerge in the marketplace.

References

-

Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Structure-activity relationships of PDE5 inhibitors. PubMed. Retrieved from [Link]

-

Low, M. Y., Zeng, Y., Li, L., Ge, X. W., & Lee, S. Y. (2009). Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed. Retrieved from [Link]

-

Lin, J. C., et al. (2008). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of a sildenafil analogue adulterated in two herbal food supplements. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. Retrieved from [Link]

-

Lee, J. H., et al. (2016). Identification of a new sildenafil analogue adulterant, desethylcarbodenafil, in a herbal supplement. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Retrieved from [Link]

-

Spectroscopy Online. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Structure –Activity Relationships of PDE5 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). N-Desethyl acetildenafil. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Retrieved from [Link]

-

National Institutes of Health. (2022). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. Retrieved from [Link]

-

Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Retrieved from [Link]

-

Veeprho. (n.d.). N-Desethyl Acetildenafil. Retrieved from [Link]

-

Journal of Chemical Sciences. (2022). Simple and sensitive LC-ESI-MS method for estimation of sildenafil in plasma samples. Retrieved from [Link]

-

PubMed. (2010). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. Retrieved from [Link]

-

National Institutes of Health. (2021). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetildenafil. Retrieved from [Link]

-

PubMed. (2009). Effect of hepatic CYP inhibitors on the metabolism of sildenafil and formation of its metabolite, N-desmethylsildenafil, in rats in vitro and in vivo. Retrieved from [Link]

-

PubMed. (2014). Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population. Retrieved from [Link]

-

SciELO. (2011). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical preparations. Retrieved from [Link]

-

World Health Organization. (n.d.). Critical review report N-Desethyl-isotonitazene. Retrieved from [Link]

-

PubMed. (2010). A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Retrieved from [Link]

-

PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. Retrieved from [Link]

-

PubMed. (2014). Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and sensitive LC-ESI-MS method for the quantitation of sildenafil in plasma samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Retrieved from [Link]

Sources

- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]

- 2. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. N-Desethyl Acetildenafil | CAS 147676-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-Desethyl Acetildenafil | 147676-55-9 [sigmaaldrich.com]

- 6. vivanls.com [vivanls.com]

- 7. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure -Activity Relationships of PDE5 Inhibitors (Supporting ...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a new sildenafil analogue adulterant, desethylcarbodenafil, in a herbal supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. isca.me [isca.me]

- 19. Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

in vitro activity of N-Desethyl Acetildenafil

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of N-Desethyl Acetildenafil

Introduction: Unmasking a Sildenafil Analog

N-Desethyl Acetildenafil is a chemical entity identified as a derivative of acetildenafil, which itself is a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[1][2] As a member of this chemical class, it is presumed to act by inhibiting PDE5, an enzyme critical in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] This pathway is fundamental to processes such as smooth muscle relaxation and vasodilation.[4][5]

While analogs like aildenafil and acetildenafil have been found as adulterants in unregulated "herbal" supplements, a comprehensive, publicly available in vitro pharmacological profile for N-Desethyl Acetildenafil is lacking.[6] This guide, therefore, serves as a rigorous framework for researchers and drug development professionals to systematically characterize its activity. We will outline the essential in vitro assays required to determine its potency, cellular mechanism of action, and enzymatic selectivity, thereby establishing a foundational dataset for any further investigation. The following sections are designed not merely as protocols, but as a logical cascade of experiments, explaining the causality behind each step in building a complete pharmacological dossier.

Part 1: Primary Target Engagement & Potency Determination

The foundational step in characterizing any putative enzyme inhibitor is to quantify its direct interaction with the purified target protein. For N-Desethyl Acetildenafil, this involves determining its inhibitory potency against phosphodiesterase type 5 (PDE5).

Scientific Rationale

The therapeutic effect of sildenafil and its analogs stems from the inhibition of PDE5, which specifically hydrolyzes cGMP to the inactive 5'-GMP.[5][7] By inhibiting this enzyme, intracellular cGMP levels rise, leading to prolonged activation of protein kinase G (PKG) and subsequent relaxation of vascular smooth muscle.[8] Therefore, the primary in vitro experiment must be a robust, quantitative enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a critical measure of a compound's potency and serves as a benchmark for comparison against established drugs like sildenafil.

Recommended Methodology: Fluorescence Polarization (FP) PDE5 Inhibition Assay

The Fluorescence Polarization (FP) assay is a homogenous, high-throughput compatible method ideal for determining inhibitor potency. The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[9] A small, fluorescently labeled cGMP (cGMP-FAM) tumbles rapidly in solution, emitting depolarized light. When hydrolyzed by PDE5, the resulting 5'-GMP-FAM is too small to be bound by a specific binding agent. However, in the presence of an inhibitor, uncleaved cGMP-FAM is bound by a larger binding agent, slowing its rotation and resulting in a high polarization signal.

Experimental Workflow: PDE5 Inhibition FP Assay

Sources

- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]

- 2. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aildenafil - Wikipedia [en.wikipedia.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

understanding the nitric oxide/cGMP pathway of N-Desethyl Acetildenafil

An In-depth Technical Guide to the Nitric Oxide/cGMP Pathway of N-Desethyl Acetildenafil

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl Acetildenafil is a chemical compound identified as a structural analog of sildenafil, the active ingredient in Viagra.[1][2] It belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors.[1] The therapeutic and physiological effects of these inhibitors are intrinsically linked to their modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a fundamental cascade regulating a myriad of physiological processes, most notably smooth muscle relaxation and vasodilation.[3][4][5]

This technical guide provides an in-depth exploration of the mechanism of action of N-Desethyl Acetildenafil within the NO/cGMP pathway. It is designed for researchers and drug development professionals, offering a detailed narrative on the biochemical interactions, the causality behind experimental choices for its characterization, and comprehensive, field-proven protocols for its evaluation.

The Nitric Oxide/cGMP Signaling Pathway: A Foundational Overview

The NO/cGMP pathway is a critical signaling cascade in cellular communication. The discovery of this pathway was fundamental to understanding numerous physiological functions and the pathophysiology of several diseases.[6]

-

Nitric Oxide (NO) Synthesis: The pathway is initiated by the synthesis of nitric oxide, a gaseous signaling molecule. This synthesis is catalyzed by the enzyme nitric oxide synthase (NOS), which oxidizes L-arginine to L-citrulline, producing NO in the process.[6]

-

Activation of Soluble Guanylate Cyclase (sGC): Once synthesized, NO diffuses into adjacent smooth muscle cells.[4] Here, it binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[6]

-

Cyclic GMP (cGMP) Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[7]

-

Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[8]

-

Signal Termination by Phosphodiesterase 5 (PDE5): The signaling cascade is tightly regulated and terminated by a family of enzymes called phosphodiesterases (PDEs). Specifically, phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum and the pulmonary vasculature, hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal.[7][9]

Mechanism of Action: N-Desethyl Acetildenafil as a PDE5 Inhibitor

N-Desethyl Acetildenafil, like its parent compounds acetildenafil and sildenafil, functions as a potent and selective inhibitor of PDE5.[1][10] Its mechanism of action is centered on preventing the degradation of cGMP, thereby amplifying the NO-driven signal.

PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors.[7][8] They bind to the catalytic site of the PDE5 enzyme, preventing cGMP from being hydrolyzed.[8] This inhibition leads to an accumulation of cGMP within the smooth muscle cell for a given level of NO stimulation. The elevated cGMP levels result in a more pronounced and prolonged activation of PKG, leading to enhanced smooth muscle relaxation and increased blood flow.[4][7]

It is crucial to understand that PDE5 inhibitors do not directly cause smooth muscle relaxation; their action is contingent upon the initial release of NO, typically triggered by sexual stimulation in the context of erectile dysfunction.[7]

Experimental Characterization of N-Desethyl Acetildenafil

To rigorously characterize a novel PDE5 inhibitor like N-Desethyl Acetildenafil, a multi-step experimental approach is necessary. This involves quantifying its direct inhibitory effect on the isolated enzyme and confirming its mechanism of action within a biological, cell-based system.

Part A: In Vitro PDE5 Inhibition Assay

Causality Behind Experimental Choice: The primary goal of this assay is to determine the potency of N-Desethyl Acetildenafil as a PDE5 inhibitor. This is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. A fluorescence polarization (FP)-based assay is a common, robust, and high-throughput method for this purpose.[11][12][13] It relies on the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5 and subsequent binding to a larger molecule.[11]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization) [11][13]

-

Reagent Preparation:

-

Prepare a stock solution of N-Desethyl Acetildenafil in 100% DMSO.

-

Create a serial dilution of the compound in assay buffer to generate a range of test concentrations. A positive control (e.g., Sildenafil) and a DMSO-only vehicle control should be prepared similarly.[11]

-

Thaw recombinant human PDE5A1 enzyme on ice and dilute it to the desired working concentration in a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[11]

-

Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in the complete assay buffer.[11]

-

-

Assay Procedure:

-

Add the diluted N-Desethyl Acetildenafil, positive control, or DMSO vehicle to the designated wells of a 96-well black microplate.[11]

-

Add the diluted PDE5A1 enzyme solution to all wells except the "blank" or "no enzyme" control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[11]

-

Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.[11]

-

Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) to all wells. This agent binds to the hydrolyzed, linear FAM-GMP, creating a large complex.[11]

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization (FP) in millipolarization units (mP) on a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[11]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Comparative PDE5 Inhibitory Potency

| Compound | IC50 (nM) | Reference |

| Sildenafil | ~1-4 | [14] |

| Acetildenafil | ~1-5 | [10] |

| N-Desethyl Acetildenafil | Hypothetical Value | To be determined |

Note: IC50 values can vary based on specific assay conditions.

Part B: Cell-Based cGMP Measurement Assay

Causality Behind Experimental Choice: While the in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that N-Desethyl Acetildenafil can effectively increase intracellular cGMP levels in a biological context.[15][16] This validates its mechanism of action within a living system. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard and reliable method for quantifying intracellular cGMP from cell lysates.[17][18] The assay measures the competition between cGMP in the sample and a labeled cGMP tracer for binding to a limited number of anti-cGMP antibody sites.[19]

Experimental Protocol: Intracellular cGMP Measurement (Competitive ELISA) [17][18][19]

-

Cell Culture and Treatment:

-

Plate a suitable cell line known to express the NO/cGMP pathway components (e.g., vascular smooth muscle cells, CHO cells recombinantly expressing sGC[15]) in a multi-well plate.

-

Pre-treat the cells with various concentrations of N-Desethyl Acetildenafil or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate sGC and induce cGMP production. Include a non-stimulated control group.

-

-

Cell Lysis and Sample Preparation:

-

Rapidly terminate the reaction and lyse the cells using an appropriate lysis buffer (e.g., 0.1 M HCl) to prevent cGMP degradation by any active PDEs.[18]

-

Scrape the cells and centrifuge the lysate to pellet cellular debris.[18]

-

Collect the supernatant, which contains the intracellular cGMP, for analysis. The samples may require dilution in assay buffer.[18]

-

Optional: Acetylation of samples can increase the sensitivity of the assay for detecting low cGMP concentrations.[18]

-

-

ELISA Procedure (Competitive):

-

Add cGMP standards, prepared cell lysate samples, and blank controls to the wells of a microplate pre-coated with an anti-rabbit IgG antibody.[17]

-

Add a fixed amount of a peroxidase-conjugated cGMP tracer to each well.[17]

-

Add a limited amount of rabbit anti-cGMP polyclonal antibody to each well.[17]

-

Cover the plate and incubate for 2 hours at room temperature with shaking, allowing competition between the sample cGMP and the tracer cGMP for binding to the antibody.[17]

-

Wash the plate multiple times to remove unbound reagents.

-

Add a substrate solution (e.g., TMB). The peroxidase on the bound tracer will catalyze a color change.[19]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a spectrophotometer.[17]

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of cGMP in the sample.

-

Generate a standard curve by plotting the absorbance of the known cGMP standards.

-

Determine the concentration of cGMP in the cell lysate samples by interpolating their absorbance values from the standard curve.

-

Data Presentation: Effect on Intracellular cGMP Levels

| Condition | N-Desethyl Acetildenafil (µM) | Intracellular cGMP (pmol/mL) |

| Vehicle Control (No NO Donor) | 0 | Baseline |

| NO Donor | 0 | Increased |

| NO Donor | 0.1 | Further Increased |

| NO Donor | 1.0 | Significantly Increased |

| NO Donor | 10.0 | Maximally Increased |

Note: The table presents a hypothetical dose-dependent potentiation of NO-stimulated cGMP accumulation by N-Desethyl Acetildenafil.

Conclusion

N-Desethyl Acetildenafil is a sildenafil analog that functions as a phosphodiesterase type 5 inhibitor. Its mechanism of action is to competitively inhibit the PDE5 enzyme, thereby preventing the degradation of cGMP. This leads to an amplification of the nitric oxide signaling pathway, resulting in enhanced smooth muscle relaxation. The characterization of such a compound requires a rigorous, dual-pronged approach: quantifying its inhibitory potency through in vitro enzymatic assays and validating its cellular mechanism of action via cell-based cGMP measurements. The protocols and logical frameworks presented in this guide provide a comprehensive system for the thorough investigation of N-Desethyl Acetildenafil and other novel PDE5 inhibitors, ensuring scientific integrity and providing actionable data for drug development professionals.

References

-

Vittorio, F., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]

-

Vittorio, F., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Mullershausen, F., et al. (2003). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. [Link]

-

Cell Biolabs, Inc. cGMP ELISA Kit (Colorimetric). Cell Biolabs, Inc. [Link]

-

Elk Biotechnology. cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. Elk Biotechnology. [Link]

-

Creative BioMart. cGMP Cell-Based Potency Assays. Creative BioMart. [Link]

-

Cloud-Clone Corp. ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Cloud-Clone Corp. [Link]

-

Belen, A. P., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil-adulterated drugs. F1000Research. [Link]

-

Intertek. GMP Cell-based Bioassays and Potency Testing. Intertek. [Link]

-

Feil, R., & Hofmann, F. (2019). How can we measure cGMP? (a) Comparison of bulk cGMP analysis versus... ResearchGate. [Link]

-

Venhuis, B. J., et al. (2012). In vitro pharmacological activities of sildenafil and analogous PDE-5... ResearchGate. [Link]

-

Wikipedia. Aildenafil. Wikipedia. [Link]

-

Dr. Usman, M. (2024). Pharmacology of Sildenafil (Viagra). YouTube. [Link]

-

Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]

-

Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]

-

BPS Bioscience. PDE5A1 Assay Kit. BPS Bioscience. [Link]

-

de Kote, A., et al. (2014). Phosphodiesterase type 5 inhibitors: A biochemical and clinical correlation survey. Journal of Sexual Medicine. [Link]

-

Daily, J., & Dholaria, R. (2023). PDE5 Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

PubChem. N-Desethyl acetildenafil. PubChem. [Link]

-

Weatherspoon, D. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]

-

Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

-

Jain, N. K., et al. (2002). Peripheral and central activation of nitric oxide-cyclic GMP pathway by sildenafil. PubMed. [Link]

-

Riazi, K., et al. (2006). The proconvulsant effect of sildenafil in mice: Role of nitric oxide-cGMP pathway. British Journal of Pharmacology. [Link]

-

Jain, N. K., et al. (2001). Sildenafil-induced peripheral analgesia and activation of the nitric oxide-cyclic GMP pathway. PubMed. [Link]

-

Elrod, J. W., et al. (2007). Sildenafil-mediated acute cardioprotection is independent of the NO/cGMP pathway. PubMed. [Link]

-

Costantino, L., & Barlocco, D. (2006). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Medicinal Chemistry. [Link]

-

Dhaliwal, A., & Gupta, M. (2016). PDE5 Inhibitors In the Management of Erectile Dysfunction. U.S. Pharmacist. [Link]

-

Cirino, E. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost. Healthline. [Link]

Sources

- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]

- 2. Aildenafil - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cGMP Cell-Based Potency Assays - Creative BioMart [creativebiomart.net]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. bioscience.co.uk [bioscience.co.uk]

- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

N-Desethyl Acetildenafil molecular formula and weight

Technical Whitepaper: Characterization and Analysis of N-Desethyl Acetildenafil

Executive Summary

N-Desethyl Acetildenafil (also known as Noracetildenafil) is a synthetic structural analog of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil. It is chemically distinct from Sildenafil due to the substitution of the sulfonamide moiety with an acetyl group and the removal of an ethyl group from the piperazine ring. Primarily identified as an undeclared adulterant in "natural" male enhancement supplements, it poses significant pharmacological risks due to the absence of clinical safety data. This guide provides a definitive physicochemical profile and a self-validating analytical workflow for its detection.

Physicochemical Characterization

The following data constitutes the core molecular identity of N-Desethyl Acetildenafil. These values are critical for establishing reference standards in mass spectrometry and NMR spectroscopy.

| Property | Specification |

| Common Name | N-Desethyl Acetildenafil (Noracetildenafil) |

| Parent Compound | Acetildenafil (Hongdenafil) |

| Molecular Formula | C₂₃H₃₀N₆O₃ |

| Molecular Weight | 438.52 g/mol |

| Monoisotopic Mass | 438.2379 Da |

| CAS Number | 147676-55-9 |

| IUPAC Name | 5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Solubility | Soluble in DMSO, Methanol; poorly soluble in water. |

| Appearance | White to off-white crystalline solid. |

Structural Causality: The "N-Desethyl" designation refers specifically to the dealkylation of the piperazine ring. While Acetildenafil contains an N-ethylpiperazine moiety, N-Desethyl Acetildenafil contains a secondary amine (piperazine), significantly altering its polarity and ionization efficiency in electrospray ionization (ESI) compared to its parent compound.

Pharmacological Mechanism

N-Desethyl Acetildenafil functions as a potent inhibitor of PDE5.[1] By blocking the degradation of cyclic guanosine monophosphate (cGMP), it potentiates the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum.

Mechanism of Action: The NO/cGMP Pathway

Figure 1: Pharmacological cascade showing the inhibition of PDE5 by N-Desethyl Acetildenafil, preventing cGMP hydrolysis.

Analytical Identification Protocol

To ensure scientific integrity, the detection of N-Desethyl Acetildenafil must rely on a self-validating LC-MS/MS workflow . This protocol utilizes specific mass transitions that distinguish the analog from Sildenafil and Acetildenafil.

Experimental Workflow

1. Sample Preparation:

-

Matrix: Dietary supplements (powder/capsule) or biological fluid (plasma).[2]

-

Extraction: Liquid-Liquid Extraction (LLE) using Methanol:Water (80:20 v/v).

-

Purification: Centrifuge at 12,000 rpm for 10 mins; filter supernatant through 0.22 µm PTFE filter.

2. Chromatographic Separation (LC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 8 minutes.

3. Mass Spectrometry (MS/MS) Settings:

-

Ionization: ESI Positive Mode ([M+H]⁺).

-

Differentiation Logic: Acetildenafil has a precursor mass of ~467.[3] N-Desethyl Acetildenafil has a precursor mass of ~439. The loss of 28 Da corresponds to the missing ethyl group (

).

MS/MS Transition Table

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| N-Desethyl Acetildenafil | 439.2 | 297.1 | 283.1 | 35 / 45 |

| Acetildenafil (Parent) | 467.2 | 297.1 | 99.1 | 35 / 45 |

| Sildenafil (Reference) | 475.2 | 283.1 | 99.1 | 35 / 45 |

Note: The m/z 297.1 fragment represents the cleavage of the piperazine ring from the pyrazolopyrimidinone core. This core is shared with Acetildenafil but is distinct from Sildenafil (m/z 283.1).

Analytical Logic Diagram

Figure 2: LC-MS/MS workflow for the isolation and confirmation of N-Desethyl Acetildenafil.

Regulatory & Safety Profile

Regulatory Status: N-Desethyl Acetildenafil is considered an unapproved new drug and a structural analogue of a controlled substance in many jurisdictions. It is frequently targeted by the FDA (USA) and EMA (Europe) in crackdowns on tainted dietary supplements.

Safety Risks:

-

Unknown Toxicity: Unlike Sildenafil, this analog has not undergone clinical trials.

-

Cardiovascular Interaction: As a PDE5 inhibitor, it poses a severe risk of hypotension if co-administered with nitrates (e.g., nitroglycerin).

-

Metabolic Variability: The removal of the ethyl group may alter the half-life and potency compared to the parent compound, leading to unpredictable dosing effects.

References

-

PubChem. (2025). N-Desethyl acetildenafil Compound Summary. National Library of Medicine. [Link]

-

Lee, J. H., et al. (2013).[4] "Determination of 46 PDE-5 inhibitors in dietary supplements." Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Venhuis, B. J., & de Kaste, D. (2012). "Towards a decade of detecting new analogues of PDE5 inhibitors in food supplements: a history, analytical evolution and future prospects." Drug Testing and Analysis. [Link]

-

Food and Drug Administration (FDA). (2024). Tainted Products Marketed as Dietary Supplements. [Link]

Sources

Methodological & Application

Application Note: N-Desethyl Acetildenafil for Cell-Based Assay Development

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Desethyl Acetildenafil in cell-based assay development. N-Desethyl Acetildenafil, a structural analog of sildenafil and a known phosphodiesterase type 5 (PDE5) inhibitor, serves as a valuable tool for investigating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] This guide details the underlying mechanism of PDE5 inhibition, provides step-by-step protocols for quantifying inhibitor potency and assessing cellular cytotoxicity, and offers insights into data interpretation for robust and reliable assay development.

Introduction: Understanding N-Desethyl Acetildenafil

N-Desethyl Acetildenafil is a chemical compound structurally related to acetildenafil and sildenafil, the active ingredient in Viagra®.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial for regulating intracellular signaling pathways.[1][3] Originally identified in unregulated "herbal aphrodisiac" products, its well-defined action as a PDE5 inhibitor makes it a useful reference compound for academic research and a critical analytical standard in quality control settings.[2][4]

In drug discovery, cell-based assays are fundamental tools for screening potential drug candidates and characterizing their biological effects in a controlled, cellular environment before advancing to more complex preclinical models.[5][6][7] This application note outlines the principles and methodologies for using N-Desethyl Acetildenafil to develop two critical types of assays: a primary functional assay to measure PDE5 inhibition and secondary viability/cytotoxicity assays to determine the compound's cellular health profile.

The Scientific Rationale: The PDE5 Signaling Pathway

The biological effects of N-Desethyl Acetildenafil are rooted in its modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is integral to numerous physiological processes, including vasodilation and neuronal signaling.[8][9]

Mechanism of Action:

-

Activation: Cellular stimulation, for instance by the neurotransmitter nitric oxide (NO), activates the enzyme soluble guanylate cyclase (sGC).[8]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.[10]

-

Downstream Effects: cGMP then activates downstream targets, primarily Protein Kinase G (PKG), which leads to a cascade of phosphorylation events resulting in physiological responses like smooth muscle relaxation.[11]

-

Signal Termination: The signal is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotides. PDE5 is a cGMP-specific enzyme that breaks down cGMP into the inactive GMP, thus ending the signal.[12][13][14]

-

Inhibition: N-Desethyl Acetildenafil, as a competitive PDE5 inhibitor, binds to the catalytic site of the PDE5 enzyme. This action blocks the degradation of cGMP, leading to its accumulation within the cell. The elevated cGMP levels amplify and prolong the downstream signaling through PKG.[3][15]

Caption: The NO/cGMP signaling pathway and the inhibitory action of N-Desethyl Acetildenafil on PDE5.

Protocol 1: Intracellular cGMP Measurement Assay

This primary assay directly quantifies the functional effect of N-Desethyl Acetildenafil by measuring its ability to increase intracellular cGMP levels in response to a stimulus. The goal is to determine the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to achieve 50% of the maximal response).

Principle

Cells capable of producing cGMP are first treated with various concentrations of N-Desethyl Acetildenafil. They are then stimulated with a nitric oxide donor to induce cGMP production. In the presence of the inhibitor, cGMP degradation by PDE5 is blocked, leading to a dose-dependent accumulation of intracellular cGMP, which is then quantified using a detection kit (e.g., ELISA, HTRF, or fluorescence polarization assay).[10][16]

Experimental Workflow

Caption: Workflow for the intracellular cGMP measurement assay.

Detailed Protocol

A. Materials

-

Cell Line: Human Aortic Smooth Muscle Cells (HASMC) or other relevant cell lines expressing PDE5.

-

Compound: N-Desethyl Acetildenafil (high-purity reference standard).[4]

-

Positive Control: Sildenafil.

-

Stimulant: Sodium Nitroprusside (SNP), a nitric oxide donor.[17]

-

Culture Medium: As recommended for the chosen cell line.

-

Assay Plate: 96-well, clear bottom, tissue culture-treated plate.

-

Detection Kit: cGMP competitive ELISA kit or equivalent.

-

Reagents: PBS, 0.1 M HCl (for cell lysis), DMSO (for compound dilution).

B. Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of N-Desethyl Acetildenafil in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Also prepare dilutions for the sildenafil positive control and a DMSO-only vehicle control.

-

Pre-incubation: Gently remove the culture medium from the cells and wash once with PBS. Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Stimulation: Add the NO donor (e.g., SNP at a final concentration of 100 µM) to all wells except the "unstimulated" control wells. Incubate for 10 minutes at 37°C.

-

Lysis: Stop the reaction by removing the medium and adding 100 µL of 0.1 M HCl to each well to lyse the cells and stabilize the cGMP. Incubate for 15 minutes at room temperature with gentle shaking.

-

Quantification: Use the cell lysates to quantify cGMP levels according to the manufacturer's protocol for your chosen detection kit.

-

Data Analysis:

-

Normalize the data by setting the signal from the vehicle control (stimulated) as 100% and the unstimulated control as 0%.

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Sample Data Presentation

| Concentration (nM) | % cGMP Accumulation |

| 1000 | 98.5 |

| 333 | 95.2 |

| 111 | 89.1 |

| 37 | 75.4 |

| 12.3 | 51.2 |

| 4.1 | 25.6 |

| 1.37 | 10.3 |

| 0.46 | 3.1 |

| 0.15 | 1.2 |

| 0 | 0.9 |

| IC₅₀ (nM) | ~12 |

Protocols 2 & 3: Assessing Cellular Health

Causality: A compound that kills cells will invariably lead to a decrease in signal in most biological assays. It is therefore essential to distinguish between a specific inhibitory effect and general toxicity.[5][18][19] Cytotoxicity assays are a self-validating component of any screening cascade, ensuring that the observed potency of a compound is not an artifact of cell death.[20] We will use two complementary assays: a viability assay that measures metabolic activity and a cytotoxicity assay that measures membrane integrity.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

A. Principle This colorimetric assay uses the redox indicator resazurin to measure metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[21] The intensity of the fluorescent signal is proportional to the number of living cells.

B. Procedure

-

Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

-

Compound Treatment: Add a dose-response of N-Desethyl Acetildenafil to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 10% DMSO or staurosporine). Incubate for a period relevant to the primary assay (e.g., 24 hours).

-

Assay: Add resazurin solution to each well to a final concentration of ~44 µM. Incubate for 1-4 hours at 37°C.

-

Measurement: Read the fluorescence on a plate reader (Ex/Em ~560/590 nm).

-

Data Analysis: Normalize the data with the vehicle control as 100% viability and a "no-cell" or "toxin-killed" control as 0%. Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: Cytotoxicity Assay (LDH Release)

A. Principle This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18] The amount of LDH in the supernatant is proportional to the number of dead cells.